2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dihydroimidazo[2,1-c][1,2,4]triazole core, and an ethylphenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The ethoxyphenyl and ethylphenylacetamide groups are then introduced through substitution reactions, often using reagents such as ethyl iodide and ethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl and ethylphenylacetamide moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ethylamine, ethyl iodide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid
- **2-((4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-F-phenyl)ethanone .
Uniqueness
What sets 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide apart is its unique combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure combines an imidazo-triazole framework with various functional groups that may enhance its pharmacological properties.
Chemical Structure and Properties
The IUPAC name for the compound is 2-{[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide , with a molecular formula of C21H25N5O3S and a molecular weight of approximately 479.5 g/mol. The structure includes:
- An imidazo-triazole core , known for its diverse biological activities.
- A sulfanyl group , which may contribute to its reactivity and interaction with biological targets.
- Ethoxy and ethyl phenyl substituents that may influence solubility and bioactivity.
Anticancer Activity
Research indicates that compounds with similar structural motifs to the target compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Analogous compounds have shown cytotoxic effects against various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7), with GI50 values ranging from 0.74 to 10 μg/mL .
The imidazo-triazole framework is often associated with interactions that inhibit cell proliferation by targeting key pathways involved in cancer growth. This includes:
- Inhibition of Focal Adhesion Kinase (FAK) : Some derivatives have been studied for their ability to inhibit FAK phosphorylation, a crucial pathway in cancer metastasis .
Antimicrobial Activity
Similar triazole compounds have been reported to possess antimicrobial properties. The compound's potential as an antimicrobial agent could be explored through:
- Minimum Inhibitory Concentration (MIC) Testing : Compounds in this class have shown activity against various pathogens, suggesting a broad spectrum of antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- The presence of electron-donating groups on the phenyl rings enhances activity.
- The length and branching of alkyl chains can significantly impact efficacy .
Case Studies and Research Findings
A review of literature reveals several studies that highlight the biological activities of imidazo-triazole derivatives:
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-3-16-5-7-17(8-6-16)23-20(28)15-30-22-25-24-21-26(13-14-27(21)22)18-9-11-19(12-10-18)29-4-2/h5-12H,3-4,13-15H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJZSDHLEHYPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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